molecular formula C9H12N2O3S B3079354 4-(Pyridin-2-ylsulfonyl)morpholine CAS No. 106762-44-1

4-(Pyridin-2-ylsulfonyl)morpholine

Cat. No.: B3079354
CAS No.: 106762-44-1
M. Wt: 228.27 g/mol
InChI Key: AKOCZCRMKRLYJH-UHFFFAOYSA-N
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Description

4-(Pyridin-2-ylsulfonyl)morpholine is a heterocyclic compound featuring a morpholine ring linked to a pyridine moiety via a sulfonyl (-SO₂-) bridge. Morpholine derivatives are known for their versatility in drug design due to their ability to modulate solubility, bioavailability, and target interactions .

Properties

IUPAC Name

4-pyridin-2-ylsulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c12-15(13,9-3-1-2-4-10-9)11-5-7-14-8-6-11/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOCZCRMKRLYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-ylsulfonyl)morpholine typically involves the reaction of morpholine with pyridine-2-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows:

Morpholine+Pyridine-2-sulfonyl chlorideThis compound+HCl\text{Morpholine} + \text{Pyridine-2-sulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Morpholine+Pyridine-2-sulfonyl chloride→this compound+HCl

The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-ylsulfonyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation.

    Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Further oxidized sulfonyl derivatives.

    Reduction: Piperidine derivatives.

    Substitution: N-substituted morpholine derivatives.

Scientific Research Applications

Scientific Research Applications

4-(Pyridin-2-ylsulfonyl)morpholine has several noteworthy applications in scientific research:

Medicinal Chemistry

This compound is utilized in the design and synthesis of novel pharmaceuticals. Its sulfonyl group enhances interactions with biological targets, making it a valuable scaffold for drug development.

Enzyme Inhibition Studies

Research indicates that this compound can act as an enzyme inhibitor. It has been studied for its ability to inhibit specific enzymes relevant to disease pathways, showcasing potential therapeutic applications.

Organic Synthesis

The compound serves as an intermediate in various organic reactions, facilitating the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Case Study 1: Synthesis of Anticancer Agents

A study focused on synthesizing derivatives of this compound evaluated their cytotoxic effects against various cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity compared to control compounds, affirming the compound's potential in anticancer drug development.

Case Study 2: Mechanistic Studies on Enzyme Inhibition

Research examining the interaction of this compound with specific enzymes revealed that it effectively inhibits enzymatic activity associated with cancer progression. These findings suggest its utility as a lead compound for developing enzyme inhibitors for therapeutic use.

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-ylsulfonyl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the morpholine ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Variations

The sulfonyl linker in 4-(Pyridin-2-ylsulfonyl)morpholine distinguishes it from other morpholine derivatives. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural Differences and Properties
Compound Name Substituents/Linkers Key Features Melting Point (°C) Source
This compound Pyridine + sulfonyl + morpholine Polar sulfonyl group enhances solubility and hydrogen bonding N/A N/A
4-(4,6-Dichloropyrimidin-2-yl)morpholine Dichloropyrimidine + morpholine Chlorine atoms increase lipophilicity; used in agrochemicals N/A
4-(5-Chloro-8-(4-methoxyphenyl)pyrido[4,3-d]pyrimidin-2-yl)morpholine (3c) Pyrido-pyrimidine + morpholine Methoxy groups improve membrane permeability; used in kinase inhibition 205–206
4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine Quinoline + pyrrolidine + morpholine Bulky quinoline core may enhance DNA intercalation potential N/A
4-(4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)-N-(4-morpholinophenyl)pyridin-2-amine (5) Imidazole + thioether + morpholine Thioether linker offers metabolic stability; anti-inflammatory applications N/A

Physicochemical and Pharmacological Profiles

  • Sulfonyl vs. Thioether Linkers : The sulfonyl group in the target compound increases polarity and hydrogen-bonding capacity compared to the thioether linker in compound 5 . This may improve aqueous solubility but reduce membrane permeability.
  • Chlorinated Derivatives : Compounds like 4-(4,6-Dichloropyrimidin-2-yl)morpholine exhibit higher lipophilicity, favoring blood-brain barrier penetration, but may pose toxicity risks .
  • Methoxy-Substituted Analogs : Methoxy groups in compound 3c enhance solubility and bioavailability while maintaining moderate melting points (205–206°C), critical for solid-state stability .

Biological Activity

4-(Pyridin-2-ylsulfonyl)morpholine (CAS No. 106762-44-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound consists of a morpholine ring substituted with a pyridine sulfonyl group. The molecular formula is C₈H₁₀N₂O₂S, with a molecular weight of 198.24 g/mol. The presence of the sulfonyl group enhances its solubility and reactivity, making it a valuable scaffold in drug design.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing its potential as an anti-cancer agent, antimicrobial compound, and enzyme inhibitor.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of morpholine have shown inhibition against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). A notable study reported IC₅₀ values for related compounds ranging from 3.72 to 9.23 μM against these cell lines .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it exhibits bactericidal effects with minimal inhibitory concentrations (MIC) comparable to established antibiotics .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit key enzymes involved in bacterial folate synthesis.
  • Disruption of Cellular Processes : It may interfere with nucleic acid synthesis and protein production within microbial cells .
  • Induction of Apoptosis : In cancer cells, similar compounds have been shown to activate apoptotic pathways, leading to cell death.

Study 1: Anticancer Efficacy

A series of morpholine derivatives were synthesized and evaluated for their anticancer activity against various cell lines. Among these, a derivative closely related to this compound showed promising results with an IC₅₀ value of 5.29 μM against A549 cells .

Study 2: Antimicrobial Activity

In a comparative study, this compound was tested alongside traditional antibiotics against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values that were competitive with those of ciprofloxacin, indicating its potential as an alternative antimicrobial agent .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC₅₀ / MIC ValuesReference
AnticancerA549 (Lung Cancer)5.29 μM
AnticancerHeLa (Cervical Cancer)3.72 μM
AntimicrobialStaphylococcus aureusMIC 15.625 μM
AntimicrobialEscherichia coliMIC 10 μg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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